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Compound of Interest

Compound Name:
4-(Benzyloxy)-3-

chlorobenzaldehyde

Cat. No.: B1271881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used for the structural

confirmation of 4-(Benzyloxy)-3-chlorobenzaldehyde. Due to the limited availability of

published experimental spectra for 4-(Benzyloxy)-3-chlorobenzaldehyde, this guide presents

predicted data based on its chemical structure and compares it with experimental data from

structurally related and commercially available benzaldehyde derivatives: 4-

Chlorobenzaldehyde, Vanillin, and Anisaldehyde. This approach offers a framework for

researchers to anticipate and interpret the spectral characteristics of the target compound.

Overview of Compared Aldehydes
The structural confirmation of an organic compound relies on a combination of spectroscopic

methods. Each technique provides unique information about the molecule's structure,

functional groups, and connectivity. This guide focuses on a multi-technique approach for

verifying the identity and purity of 4-(Benzyloxy)-3-chlorobenzaldehyde by comparing its

expected analytical data with that of well-characterized alternatives.
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A comparison of the fundamental physical properties is the first step in distinguishing between

these compounds.

Property

4-
(Benzyloxy)-3-
chlorobenzald
ehyde

4-
Chlorobenzald
ehyde

Vanillin (4-
Hydroxy-3-
methoxybenza
ldehyde)

Anisaldehyde
(4-
Methoxybenzal
dehyde)

Structure

CAS Number 66422-84-2 104-88-1[1] 121-33-5[2] 123-11-5[3]

Molecular

Formula
C₁₄H₁₁ClO₂[4][5] C₇H₅ClO[1] C₈H₈O₃[2] C₈H₈O₂[3]

Molecular Weight
246.69 g/mol [4]

[5]
140.57 g/mol [1] 152.15 g/mol [2] 136.15 g/mol [3]

Melting Point 94 °C[5] 47.5 °C[1] 81-83 °C -1 °C

Boiling Point 389.1 °C[5] 213.5 °C[1] 285 °C 248 °C

Appearance Solid
White crystalline

solid

White or slightly

yellow needles

Colorless to light

yellow liquid

Spectroscopic Data Comparison
The following sections detail the expected and observed spectral data from key analytical

techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a

molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each

signal are characteristic of the molecular structure.
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Assignment

4-
(Benzyloxy)-3-
chlorobenzald
ehyde
(Predicted)

4-
Chlorobenzald
ehyde

Vanillin Anisaldehyde

Aldehyde (-CHO) ~9.9 ppm (s) ~9.99 ppm (s) ~9.82 ppm (s) ~9.88 ppm (s)

Aromatic Ring ~7.2-8.0 ppm (m)
~7.56 ppm (d),

~7.89 ppm (d)

~7.05 ppm (d),

~7.42 ppm (m)

~7.02 ppm (d),

~7.85 ppm (d)

Benzyl (-CH₂-) ~5.2 ppm (s) - - -

Benzyl Ring ~7.3-7.5 ppm (m) - - -

Methoxy (-OCH₃) - - ~3.96 ppm (s) ~3.88 ppm (s)

Hydroxyl (-OH) - -
~6.4 ppm (s,

broad)
-

Predicted values for 4-(Benzyloxy)-3-chlorobenzaldehyde are based on standard chemical

shift tables and analysis of its constituent functional groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within a molecule.
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Assignment

4-
(Benzyloxy)-3-
chlorobenzald
ehyde
(Predicted)

4-
Chlorobenzald
ehyde

Vanillin Anisaldehyde

Aldehyde (C=O) ~190 ppm ~190.8 ppm ~191.1 ppm ~190.7 ppm

Aromatic (C-Cl) ~135 ppm ~141.1 ppm - -

Aromatic (C-O) ~158 ppm -
~151.7, ~147.2

ppm
~164.6 ppm

Aromatic (C-H) ~112-132 ppm
~129.6, ~130.9

ppm

~108.7, ~114.4,

~127.6 ppm

~114.4, ~132.0

ppm

Aromatic (ipso-

C)
~130-136 ppm ~134.8 ppm ~130.0 ppm ~129.9 ppm

Benzyl (-CH₂-) ~71 ppm - - -

Benzyl Ring ~127-136 ppm - - -

Methoxy (-OCH₃) - - ~56.1 ppm ~55.7 ppm

Predicted values for 4-(Benzyloxy)-3-chlorobenzaldehyde are based on standard chemical

shift tables and additivity rules.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Functional
Group

4-
(Benzyloxy)-3-
chlorobenzald
ehyde
(Predicted,
cm⁻¹)

4-
Chlorobenzald
ehyde (cm⁻¹)

Vanillin (cm⁻¹)
Anisaldehyde
(cm⁻¹)

O-H Stretch

(Phenolic)
- - ~3200 (broad) -

Aromatic C-H

Stretch
~3100-3000 ~3070 ~3050 ~3075

Aldehyde C-H

Stretch
~2850, ~2750 ~2860, ~2770 ~2850, ~2730 ~2840, ~2740

C=O Stretch

(Aldehyde)
~1690-1700 ~1700 ~1666 ~1685

Aromatic C=C

Stretch
~1600, ~1580 ~1588, ~1487 ~1588, ~1510 ~1600, ~1577

C-O Stretch

(Ether)
~1250, ~1050 - ~1267, ~1155 ~1257, ~1159

C-Cl Stretch ~750-850 ~823 - -

Predicted values for 4-(Benzyloxy)-3-chlorobenzaldehyde are based on characteristic group

frequencies.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation.
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Ion

4-
(Benzyloxy)-3-
chlorobenzald
ehyde
(Predicted,
m/z)

4-
Chlorobenzald
ehyde (m/z)

Vanillin (m/z)
Anisaldehyde
(m/z)

[M]⁺
246/248 (3:1

ratio)

140/142 (3:1

ratio)[6][7]
152 136

[M-H]⁺ 245/247 139/141[6][7] 151 135

[M-CHO]⁺ 217/219 111/113[6][7] 123 107

[C₇H₇]⁺

(Tropylium)
91 - - -

The predicted m/z values for 4-(Benzyloxy)-3-chlorobenzaldehyde account for the isotopic

distribution of chlorine (~3:1 ratio for ³⁵Cl:³⁷Cl). The tropylium ion at m/z 91 is a characteristic

fragment for compounds containing a benzyl group.

Experimental Workflows and Protocols
The structural confirmation of a synthesized compound like 4-(Benzyloxy)-3-
chlorobenzaldehyde follows a logical workflow to ensure its identity and purity.
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General Workflow for Structural Confirmation

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesis of Target Compound

Purification (e.g., Recrystallization, Chromatography)

FT-IR Spectroscopy

Initial Check for Functional Groups

NMR Spectroscopy (¹H & ¹³C)

Detailed Structural Elucidation

Mass Spectrometry

Molecular Weight Determination

Spectral Interpretation

Comparison with Predicted/Reference Data

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for synthesis and structural confirmation.
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Detailed Methodologies
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation

delay of 1-5 seconds, and 8-16 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low

natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer

relaxation delay (2-5 seconds) are typically required.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the

peaks in the ¹H spectrum to determine proton ratios.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

Data Acquisition: Apply pressure with the anvil to ensure good contact between the sample

and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (Electron Ionization - EI)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum.

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Relationship of Analytical Techniques

4-(Benzyloxy)-3-chlorobenzaldehyde

FT-IR Spectroscopy

Provides Information On:

• C=O (Aldehyde)
• C-O (Ether)
• C-Cl
• Aromatic C=C
• C-H bonds

NMR Spectroscopy

Provides Information On:

• Proton Environments (¹H)
• Carbon Skeleton (¹³C)
• Connectivity (2D NMR)
• Number of unique H & C

Mass Spectrometry

Provides Information On:

• Molecular Weight
• Elemental Composition
• Fragmentation Pattern
• Isotopic Abundance (Cl)

Structural Confirmation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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